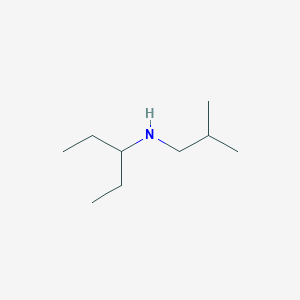
(2-Methylpropyl)(pentan-3-yl)amine
Descripción general
Descripción
“(2-Methylpropyl)(pentan-3-yl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C9H21N and a molecular weight of 143.27 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves complex processes. For instance, the preparation of tapentadol, a related compound, involves a series of reactions including Grignard conditions, activation of the -OH group, and reductive deoxygenation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H21N .Chemical Reactions Analysis
Amines like “this compound” are classified based on the number of carbon atoms bonded directly to the nitrogen atom. They can be primary, secondary, or tertiary .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 143.27 g/mol . More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
- Trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, exploring their stability and reactivity, potentially applicable in catalysis and material science (Noor, Kretschmer, & Kempe, 2006).
- Novel pentadentate amine/imine ligands containing a hexahydropyrimidine core were developed, showing varied coordination modes with first-row transition metals, which could be useful in the design of new catalysts and functional materials (Schmidt, Wiedemann, & Grohmann, 2011).
Organic Synthesis
- The development of new synthetic approaches for perfluorochemicals was demonstrated through liquid-phase photofluorination, offering a method for preparing isomerically pure branched F-alkanes, F-ethers, and F-tert-amines (Scherer, Yamanouchi, & Onox, 1990).
- A photochemical formal (4 + 2)-cycloaddition method was reported for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, expanding the toolkit for constructing complex amine structures (Harmata, Spiller, Sowden, & Stephenson, 2021).
Catalysis
- Rhodium-catalyzed asymmetric hydrogenations using novel phosphine-phosphoramidites demonstrated the influence of stereogenic elements on enantioselectivity, significant for developing more efficient asymmetric catalytic processes (Balogh, Farkas, Szöllősy, Darvas, Urge, & Bakos, 2013).
Material Science
- The synthesis and characterization of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques were explored, contributing to advancements in polymer science (Ji, Sakellariou, & Mays, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-methylpropyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-5-9(6-2)10-7-8(3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLLWBRDZNXWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


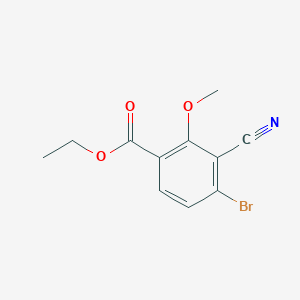
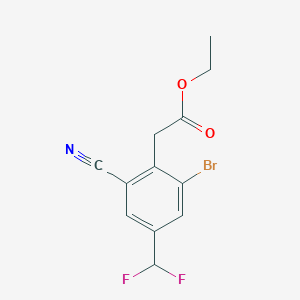
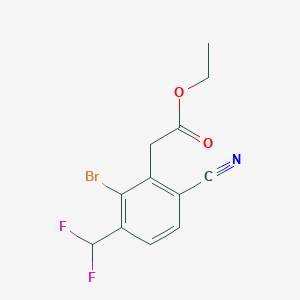
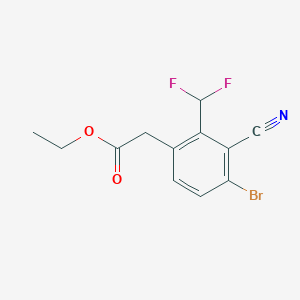


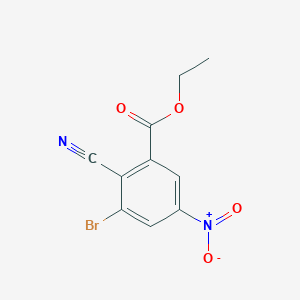
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)

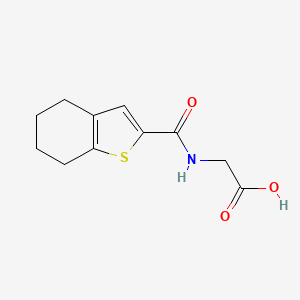
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
